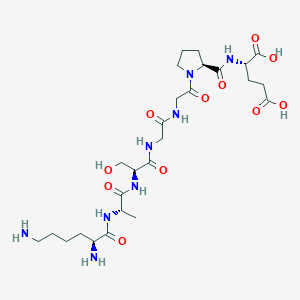![molecular formula C24H21NO4 B14246816 4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline CAS No. 516526-36-6](/img/structure/B14246816.png)
4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 4-(Benzyloxy)phenol: This intermediate can be synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 4-[4-(Benzyloxy)phenoxy]benzaldehyde: The 4-(Benzyloxy)phenol is then reacted with 4-fluorobenzaldehyde in the presence of a base to form the desired aldehyde intermediate.
Cyclization to form this compound: The aldehyde intermediate is then subjected to a cyclization reaction with 2,3-dimethoxyaniline in the presence of a suitable catalyst to form the final quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Phenoxyquinoline: A simpler quinoline derivative with similar structural features but lacking the benzyloxy and methoxy groups.
6,7-Dimethoxyquinoline: Another quinoline derivative with methoxy groups at the 6 and 7 positions but without the benzyloxyphenoxy group.
4-(Benzyloxy)phenylacetic acid: A compound with a benzyloxyphenyl group but different core structure.
Uniqueness
4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline is unique due to the presence of both benzyloxy and methoxy groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
516526-36-6 |
|---|---|
分子式 |
C24H21NO4 |
分子量 |
387.4 g/mol |
IUPAC名 |
6,7-dimethoxy-4-(4-phenylmethoxyphenoxy)quinoline |
InChI |
InChI=1S/C24H21NO4/c1-26-23-14-20-21(15-24(23)27-2)25-13-12-22(20)29-19-10-8-18(9-11-19)28-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 |
InChIキー |
LIZWYNLKDGMALV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


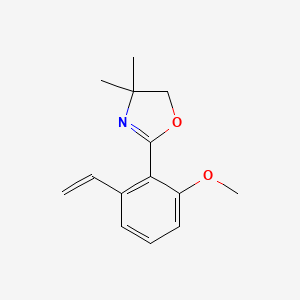
methanone](/img/structure/B14246750.png)
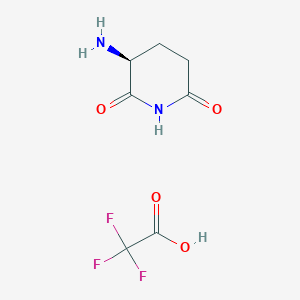
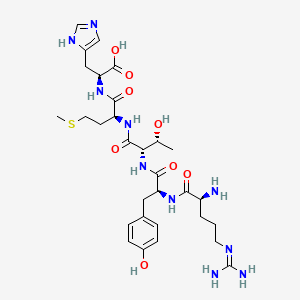
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
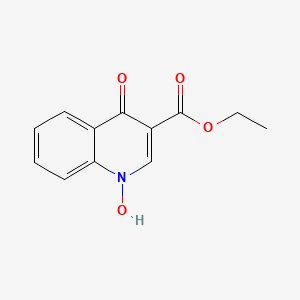
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
